ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C26H24N2O6S and its molecular weight is 492.5 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects against various cancer cell lines, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole-pyrimidine scaffold, which is known for its diverse biological properties. The presence of functional groups such as acetyloxy and methoxy enhances its reactivity and potential interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).
Cytotoxicity Data:
A study reported the IC50 values for related thiazole derivatives, indicating their effectiveness in inhibiting cell growth:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Ethyl Thiazole Derivative | MCF-7 | 2.57 ± 0.16 | |
Ethyl Thiazole Derivative | HepG2 | 7.26 ± 0.44 | |
Staurosporine (Control) | MCF-7 | 6.77 ± 0.41 | |
Staurosporine (Control) | HepG2 | 8.40 ± 0.51 |
The compound's structure is believed to contribute to its cytotoxic activity through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanism of action for thiazole derivatives involves the disruption of cellular processes leading to apoptosis. The presence of sulfur and nitrogen in the thiazole ring is thought to play a critical role in these interactions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications in the functional groups attached to the thiazole-pyrimidine core can lead to variations in potency:
- Acetyloxy Group: Enhances solubility and may improve bioavailability.
- Methoxy Substitution: Contributes to increased electron density, potentially enhancing interaction with biological targets.
Case Studies
Several case studies have focused on the anticancer properties of similar thiazole derivatives:
- Study on Thiazole Derivatives : A series of thiazole compounds were synthesized and tested against various cancer cell lines, revealing that specific substitutions led to enhanced cytotoxicity compared to standard treatments like doxorubicin .
- Molecular Dynamics Simulations : Research involving molecular dynamics simulations indicated that certain thiazole derivatives interact favorably with target proteins involved in apoptosis pathways, suggesting a mechanism for their anticancer activity .
Properties
Molecular Formula |
C26H24N2O6S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxyphenyl)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H24N2O6S/c1-5-33-25(31)22-15(2)27-26-28(23(22)18-8-12-20(13-9-18)34-16(3)29)24(30)21(35-26)14-17-6-10-19(32-4)11-7-17/h6-14,23H,5H2,1-4H3/b21-14+ |
InChI Key |
WQUORUNQFSBJOE-KGENOOAVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC=C(C=C4)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C |
Origin of Product |
United States |
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